

4-Fluoro-2-nitrobenzaldehyde structure and synthesis

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Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1294362

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An In-depth Technical Guide to **4-Fluoro-2-nitrobenzaldehyde**: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **4-Fluoro-2-nitrobenzaldehyde** (CAS No: 2923-96-8). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the strategic placement of the fluoro and nitro groups can significantly influence molecular reactivity and biological activity.

Chemical Structure and Properties

4-Fluoro-2-nitrobenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a fluorine atom at position 4, a nitro group at position 2, and an aldehyde group at position 1. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring activated towards nucleophilic substitution.

Identifier	Value
CAS Number	2923-96-8
Molecular Formula	C ₇ H ₄ FNO ₃
Molecular Weight	169.11 g/mol
IUPAC Name	4-fluoro-2-nitrobenzaldehyde
SMILES	<chem>C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C=O</chem>
InChI	InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
InChIKey	ORCGMGUNVGVHDN-UHFFFAOYSA-N
Appearance	Light yellow to yellow crystalline powder

Synthesis of 4-Fluoro-2-nitrobenzaldehyde

The synthesis of **4-Fluoro-2-nitrobenzaldehyde** can be achieved through several routes. The most prominent methods include the multi-step Kröhnke synthesis starting from a toluene derivative and a direct nucleophilic aromatic substitution (Halex reaction).

Summary of Synthesis Methods

The following table summarizes quantitative data for key synthesis methodologies.

Method	Starting Material	Key Reagents/Solvents	Temperature (°C)	Reaction Time	Reported Yield
Kröhnke Synthesis	4-Fluoro-2-nitrotoluene	1. N-Bromosuccinimide, CCl ₄ 2. Pyridine, Ethanol3. p-Nitrosodimethylaniline, NaOH4. 6N H ₂ SO ₄	Reflux / 0-10°C	Multi-step	55-62% (Overall)[1]
Nucleophilic Substitution	4-Chloro-2-nitrobenzaldehyde	Potassium Fluoride (KF), Dimethylformamide (DMF)	100 - 180°C	0.5 - 3 hours	High (by analogy)[2][3]

Note: Yield for Nucleophilic Substitution is inferred by analogy to closely related isomers described in patent literature, where yields often exceed 90%.[2]

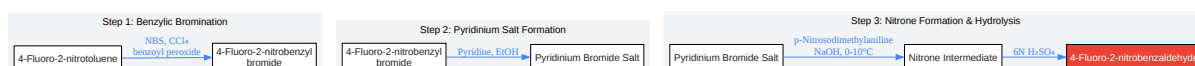
Synthesis Pathway Diagrams

Potassium Fluoride (KF)
Dimethylformamide (DMF)
100-180 °C

4-Chloro-2-nitrobenzaldehyde

Halex Reaction

4-Fluoro-2-nitrobenzaldehyde



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